molecular formula C7H5Cl2N3 B1454215 5,7-Dichloro-2-methylpyrazolo[1,5-A]pyrimidine CAS No. 754211-02-4

5,7-Dichloro-2-methylpyrazolo[1,5-A]pyrimidine

Cat. No. B1454215
M. Wt: 202.04 g/mol
InChI Key: GVBFQCRXNZJBFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-Dichloro-2-methylpyrazolo[1,5-A]pyrimidine is a chemical compound with the CAS Number: 754211-02-4 . It has a molecular weight of 202.04 . This compound is usually stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been reported in several studies . For instance, one study reported the multicomponent regioselective synthesis of 7-aryl-5-methyl- and 5-aryl-pyrazolo[1,5-a]pyrimidines . Another study reported the design, synthesis, and development of pyrazolo[1,5-a]pyrimidine derivatives .


Molecular Structure Analysis

The molecular structure of 5,7-Dichloro-2-methylpyrazolo[1,5-A]pyrimidine is represented by the InChI Code: 1S/C7H5Cl2N3/c1-4-2-7-10-5(8)3-6(9)12(7)11-4/h2-3H,1H3 . A study on pyrazolo[1,5-a]pyrimidines-based fluorophores revealed that electron-donating groups (EDGs) at position 7 on the fused ring favor large absorption/emission intensities .


Physical And Chemical Properties Analysis

5,7-Dichloro-2-methylpyrazolo[1,5-A]pyrimidine is a powder that is stored at room temperature . It has a melting point of 92-95°C . The compound has a molecular weight of 202.04 .

Scientific Research Applications

Synthesis of New Chemical Derivatives

Research by Abdelriheem, Zaki, and Abdelhamid (2017) demonstrates the synthesis of new pyrazolo[1,5-a]pyrimidines, including derivatives of 5,7-Dichloro-2-methylpyrazolo[1,5-A]pyrimidine, which are important for their potential pharmaceutical applications due to their antitrypanosomal activity (Abdelriheem, Zaki, & Abdelhamid, 2017).

Crystallographic Studies

In 2006, Portilla et al. studied the hydrogen-bonded structures of various pyrazolo[1,5-a]pyrimidine derivatives, revealing insights into their molecular interactions and potential pharmaceutical implications (Portilla et al., 2006).

Structural Analyses and Theoretical Studies

Frizzo et al. (2009) conducted X-ray diffractometry and theoretical studies on the molecular structure of pyrazolo[1,5-a]pyrimidines, providing valuable information on their chemical properties and potential applications (Frizzo et al., 2009).

Development of Functional Fluorophores

Castillo, Tigreros, and Portilla (2018) explored the use of 3-formylpyrazolo[1,5-a]pyrimidines, a derivative of 5,7-Dichloro-2-methylpyrazolo[1,5-A]pyrimidine, in the synthesis of novel functional fluorophores, indicating potential applications in bioimaging and diagnostics (Castillo, Tigreros, & Portilla, 2018).

Safety And Hazards

The safety information for 5,7-Dichloro-2-methylpyrazolo[1,5-A]pyrimidine includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2N3/c1-4-2-7-10-5(8)3-6(9)12(7)11-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVBFQCRXNZJBFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1)N=C(C=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10678375
Record name 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10678375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Dichloro-2-methylpyrazolo[1,5-A]pyrimidine

CAS RN

754211-02-4
Record name 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10678375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,7-Dichloro-2-methylpyrazolo[1,5-A]pyrimidine
Reactant of Route 2
Reactant of Route 2
5,7-Dichloro-2-methylpyrazolo[1,5-A]pyrimidine
Reactant of Route 3
Reactant of Route 3
5,7-Dichloro-2-methylpyrazolo[1,5-A]pyrimidine
Reactant of Route 4
5,7-Dichloro-2-methylpyrazolo[1,5-A]pyrimidine
Reactant of Route 5
Reactant of Route 5
5,7-Dichloro-2-methylpyrazolo[1,5-A]pyrimidine
Reactant of Route 6
Reactant of Route 6
5,7-Dichloro-2-methylpyrazolo[1,5-A]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.